molecular formula C6H7HgN2O2S B1211608 3-Mercuri-4-Aminobenzenesulfonamide

3-Mercuri-4-Aminobenzenesulfonamide

Cat. No. B1211608
M. Wt: 371.79 g/mol
InChI Key: KGGLGSZFQPTPPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-mercuri-4-aminobenzenesulfonamide is an arylmercury compound and a sulfonamide.

Scientific Research Applications

Solubility and Thermodynamics

  • The solubility of 4-aminobenzenesulfonamide in various solvents is a crucial factor in its applications. Research has been conducted to measure its solubility in different binary solvent systems, demonstrating its highest solubility in methanol and lowest in chloroform. This solubility behavior is important for its usage in different chemical and pharmaceutical processes (Asadi, Kodide, Kota, & Thati, 2020).

Synthesis and Biological Activities

  • A series of 3-aminobenzenesulfonamide derivatives have been designed and synthesized, showing significant anti-candidal and cytotoxic activity. Such derivatives demonstrate the versatility of 3-aminobenzenesulfonamide in creating compounds with potential biological applications (Qandil, Hassan, & Al-Jeaidi, 2010).

Carbonic Anhydrase Inhibition

  • Aminobenzenesulfonamide-thiourea conjugates have been studied for their inhibitory effects on carbonic anhydrase, an enzyme significant in various physiological processes. These studies help in understanding the potential of these compounds in therapeutic applications (Zaib et al., 2014).

Antibacterial Activity

  • Novel 4-chloro-2-mercaptobenzenesulfonamide derivatives have been synthesized, displaying promising antibacterial activity against various strains of Gram-positive bacteria. This highlights the potential of aminobenzenesulfonamides in developing new antibacterial agents (Sławiński et al., 2013).

Synthesis of Polyheterocyclic Compounds

  • Research involving aminobenzenesulfonamide has led to the development of methods for synthesizing unique polyheterocyclic compounds. These compounds have applications in various fields, including pharmaceuticals (Kaneda, 2020).

Alkylation with Alcohols

  • Studies have shown effective recognition of different types of amino groups in the N-alkylation of complex molecules with alcohols. This research is significant for the advancement of synthetic chemistry and drug development (Lu, Ma, Qu, & Li, 2015).

properties

Product Name

3-Mercuri-4-Aminobenzenesulfonamide

Molecular Formula

C6H7HgN2O2S

Molecular Weight

371.79 g/mol

IUPAC Name

(2-amino-5-sulfamoylphenyl)mercury

InChI

InChI=1S/C6H7N2O2S.Hg/c7-5-1-3-6(4-2-5)11(8,9)10;/h1,3-4H,7H2,(H2,8,9,10);

InChI Key

KGGLGSZFQPTPPT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)(=O)N)[Hg])N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)[Hg])N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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